A Technical Guide to 5-Chloro-6-methoxy-1-indanone (CAS 344305-70-0): Synthesis, Characterization, and Applications for Chemical Research Professionals
A Technical Guide to 5-Chloro-6-methoxy-1-indanone (CAS 344305-70-0): Synthesis, Characterization, and Applications for Chemical Research Professionals
This document provides an in-depth technical overview of 5-Chloro-6-methoxy-1-indanone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes available data to detail its physicochemical properties, plausible synthetic routes, analytical characterization, potential applications, and essential safety protocols. The narrative emphasizes the rationale behind chemical methodologies, grounding theoretical knowledge in practical application.
Core Compound Identity and Properties
5-Chloro-6-methoxy-1-indanone belongs to the 1-indanone class of bicyclic aromatic ketones. The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This specific derivative is functionalized with a chloro and a methoxy group, making it a versatile building block for creating more complex molecular architectures.[4][5] Its value lies in its potential as a precursor for novel therapeutic agents or agrochemicals, leveraging the known bioactivity of the indanone family.[1][6]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 344305-70-0 | [4][7] |
| Molecular Formula | C₁₀H₉ClO₂ | [4][7] |
| Molecular Weight | 196.63 g/mol | [4][7] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)CC2)Cl | N/A |
| InChI Key | FDLMAHFIXQOFEH-UHFFFAOYSA-N | N/A |
| Typical Purity | ≥97% | [4] |
| Classification | Organic Building Block, Indanone Derivative |[4][5] |
Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][2] This classical cyclization method is efficient for forming the five-membered ketone ring fused to the benzene ring.
For 5-Chloro-6-methoxy-1-indanone, a logical precursor would be 3-(4-chloro-3-methoxyphenyl)propanoic acid. The synthesis can be conceptualized in two primary stages:
-
Preparation of the Precursor Acid Chloride: The carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as it activates the carboxyl group for the subsequent electrophilic aromatic substitution.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes an intramolecular cyclization catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring at the position ortho to the alkyl chain, leading to the formation of the indanone ring system after deprotonation.
The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring. The methoxy group is an activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. Cyclization occurs at the more sterically accessible and electronically favorable position to yield the desired product.
Caption: General synthetic workflow for 5-Chloro-6-methoxy-1-indanone.
Analytical Characterization: A Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale / Notes |
|---|---|---|---|
| ¹H NMR | Aromatic H (C4-H) | δ 7.5-7.7 ppm (s) | Singlet, deshielded by adjacent C=O and Cl. |
| Aromatic H (C7-H) | δ 7.0-7.2 ppm (s) | Singlet, shielded by adjacent OMe. | |
| Methoxy Protons (-OCH₃) | δ 3.9-4.1 ppm (s, 3H) | Characteristic singlet for aryl methyl ether. | |
| Aliphatic Protons (-CH₂-C=O) | δ 3.0-3.2 ppm (t, 2H) | Triplet adjacent to aromatic ring. | |
| Aliphatic Protons (Ar-CH₂-) | δ 2.6-2.8 ppm (t, 2H) | Triplet adjacent to carbonyl group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 200-205 ppm | Typical range for α,β-unsaturated or aryl ketones. |
| Aromatic Carbons | δ 110-160 ppm | Complex pattern of 6 signals. | |
| Methoxy Carbon (-OCH₃) | δ 55-58 ppm | Characteristic signal for methoxy carbon. | |
| Aliphatic Carbons (-CH₂-) | δ 25-40 ppm | Two distinct signals for the aliphatic carbons. | |
| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ketone. |
| Aromatic C=C Stretch | ~1590-1610 cm⁻¹ | Characteristic aromatic ring vibrations. | |
| C-O-C Stretch | ~1250-1280 cm⁻¹ | Aryl-alkyl ether stretching. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 196 | Corresponds to C₁₀H₉³⁵ClO₂. |
| Isotope Peak [M+2]⁺ | m/z 198 | Characteristic ~1/3 intensity of [M]⁺ due to ³⁷Cl isotope. | |
| Key Fragment [M-CO]⁺ | m/z 168/170 | Loss of a neutral carbon monoxide molecule. |
| | Key Fragment [M-Cl]⁺ | m/z 161 | Loss of a chlorine radical. |
Standard Protocol for Spectroscopic Analysis
The following protocol outlines a self-validating system for the characterization of a synthesized batch of 5-Chloro-6-methoxy-1-indanone.
Objective: To confirm the chemical structure and assess the purity of the target compound.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]
-
IR: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.[8]
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
IR: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
MS: Use Electron Ionization (EI) at 70 eV to generate a fragmentation pattern.[8]
-
-
Data Analysis & Validation:
-
Compare the acquired spectra against the predicted values in Table 2.
-
¹H NMR: Check for the correct chemical shifts, integration values (proton count), and splitting patterns (coupling).
-
¹³C NMR: Confirm the presence of the expected number of carbon signals.
-
IR: Verify the presence of key functional group frequencies, especially the carbonyl stretch.
-
MS: Confirm the molecular weight from the molecular ion peak and observe the correct chlorine isotope pattern.
-
Purity: Assess purity from the ¹H NMR by identifying any impurity signals and from the GC-MS by calculating the peak area percentage.
-
Caption: A standard workflow for the analytical validation of the compound.
Applications in Research & Drug Development
5-Chloro-6-methoxy-1-indanone is primarily a research chemical, valued as an intermediate or building block.[4] Its utility stems from the broad biological significance of the indanone core, which is present in compounds with diverse therapeutic applications:
-
Neurodegenerative Diseases: The structurally related 5,6-dimethoxy-1-indanone is a well-known precursor to Donepezil, a cornerstone medication for treating Alzheimer's disease.[11] This highlights the potential of 5-Chloro-6-methoxy-1-indanone as a starting point for novel agents targeting neurological disorders.
-
Oncology: Various indanone derivatives have demonstrated potent anticancer activity.[1][2] The functional groups on this specific molecule offer multiple reaction sites for elaboration into more complex structures for cancer research.
-
Agrochemicals: The insecticide Indoxacarb contains a functionalized indanone moiety, and its synthesis involves the related intermediate 5-chloro-2-methoxycarbonyl-1-indanone.[6] This suggests potential applications in the development of new pesticides or herbicides.
-
Antiviral and Anti-inflammatory Agents: The indanone scaffold is a recurring motif in compounds designed to combat viral infections and inflammation.[1][2]
Safety, Handling, and Storage
While specific toxicological data for 5-Chloro-6-methoxy-1-indanone is not available, safety precautions should be based on data from structurally similar compounds like 5-chloro-1-indanone and other substituted indanones.[12][13][14] The compound should be treated as potentially hazardous.
Table 3: Recommended Safety and Handling Procedures
| Category | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12][13][14] |
| Potential Hazards | May cause skin, eye, and respiratory tract irritation.[12][13] The toxicological properties have not been fully investigated.[13] |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13] |
| First Aid: Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12][13] |
| First Aid: Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13] |
| First Aid: Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
Conclusion
5-Chloro-6-methoxy-1-indanone (CAS 344305-70-0) is a valuable chemical intermediate with significant potential for application in medicinal chemistry and materials science. Its synthesis is accessible through established organic chemistry principles, primarily the Friedel-Crafts reaction. While it should be handled with care due to its potential for irritation, its true value is realized as a foundational scaffold for the synthesis of novel, high-value compounds. This guide provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their research and development programs.
References
-
Chemsrc. 5-Chloro-1-indanone | CAS#:42348-86-7. [Link]
-
StruChem. 5-Chloro-6-methoxy-1-indanone, min 97%, 1 gram. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. [Link]
-
Endotherm. 5-Chlor-6-methoxy-1-indanon. [Link]
-
Mol-Instincts. CAS: 344305-70-0 Name: 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one. [Link]
-
Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
-
Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. [Link]
-
Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]
- Google Patents. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
-
SpectraBase. 5-Methoxy-1-indanone - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 5-Methoxy-1-indanone. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Singh, K., & Singh, J. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & biomolecular chemistry, 20(45), 8821–8841. [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. endotherm-lsm.com [endotherm-lsm.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]
- 10. 5-Methoxy-1-indanone(5111-70-6) 1H NMR [m.chemicalbook.com]
- 11. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

